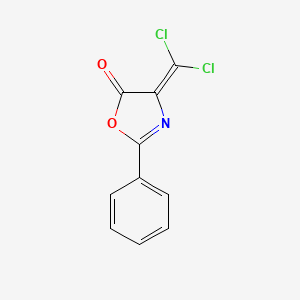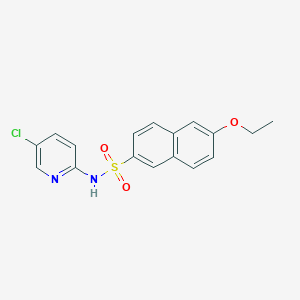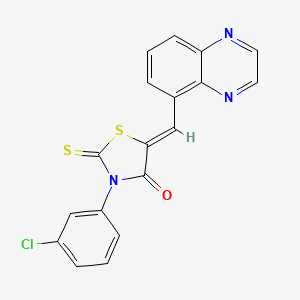
5(4H)-Oxazolone, 4-(dichloromethylene)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Oxazolone, 4-(dichloromethylene)-2-phenyl- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
The synthesis of 5(4H)-Oxazolone, 4-(dichloromethylene)-2-phenyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-dichloromethylene-p-tolyl-1,3-oxazol-5(4H)-one with o-aminothiophenol . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5(4H)-Oxazolone, 4-(dichloromethylene)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
5(4H)-Oxazolone, 4-(dichloromethylene)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolone, 4-(dichloromethylene)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in their activity and function. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
5(4H)-Oxazolone, 4-(dichloromethylene)-2-phenyl- can be compared with other similar compounds, such as 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine and 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt). These compounds share some structural similarities but differ in their chemical reactivity and applications. For example, 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine is known for its reactivity and potential use as a plant antifungal .
By understanding the unique properties and applications of 5(4H)-Oxazolone, 4-(dichloromethylene)-2-phenyl-, researchers can continue to explore its potential in various scientific and industrial fields.
Properties
CAS No. |
54902-24-8 |
|---|---|
Molecular Formula |
C10H5Cl2NO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
4-(dichloromethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8(12)7-10(14)15-9(13-7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
YFQCWRFRSGFFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(Cl)Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-({4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B12189753.png)
![N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12189754.png)
![1-{3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B12189768.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide](/img/structure/B12189774.png)





![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12189792.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12189798.png)


![(Methylethyl){[4-(4-{[(methylethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine](/img/structure/B12189836.png)
